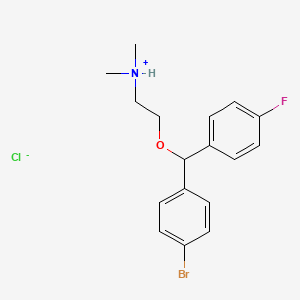
Ethanamine, 2-((4-bromophenyl)(4-fluorophenyl)methoxy)-N,N-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2-((4-bromophenyl)(4-fluorophenyl)methoxy)-N,N-dimethyl-, hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a dimethyl ethanamine backbone, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-((4-bromophenyl)(4-fluorophenyl)methoxy)-N,N-dimethyl-, hydrochloride typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-((4-bromophenyl)(4-fluorophenyl)methoxy)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the ethanamine backbone.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
Ethanamine, 2-((4-bromophenyl)(4-fluorophenyl)methoxy)-N,N-dimethyl-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions to create complex molecules.
Biology: Studied for its potential effects on biological systems, including interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanamine, 2-((4-bromophenyl)(4-fluorophenyl)methoxy)-N,N-dimethyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted ethanamines with different halogen and methoxy groups, such as:
- Ethanamine, 2-((4-chlorophenyl)(4-fluorophenyl)methoxy)-N,N-dimethyl-, hydrochloride
- Ethanamine, 2-((4-bromophenyl)(4-methylphenyl)methoxy)-N,N-dimethyl-, hydrochloride .
Uniqueness
What sets Ethanamine, 2-((4-bromophenyl)(4-fluorophenyl)methoxy)-N,N-dimethyl-, hydrochloride apart is its specific combination of bromine and fluorine atoms, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where these properties are advantageous .
Properties
CAS No. |
96122-68-8 |
|---|---|
Molecular Formula |
C17H20BrClFNO |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
2-[(4-bromophenyl)-(4-fluorophenyl)methoxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H19BrFNO.ClH/c1-20(2)11-12-21-17(13-3-7-15(18)8-4-13)14-5-9-16(19)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H |
InChI Key |
WUWJLOTXNNOWDA-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)Br.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


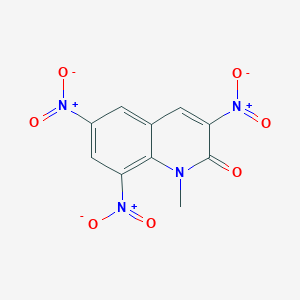
![N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea](/img/structure/B14346967.png)

![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)
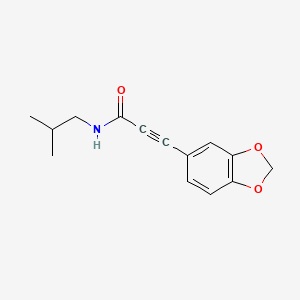
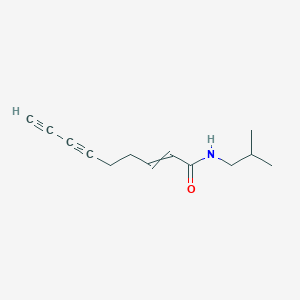
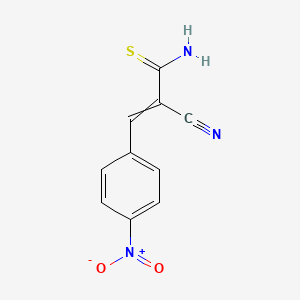
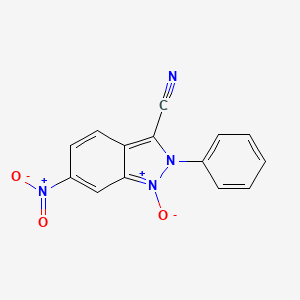
![1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14347004.png)
![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
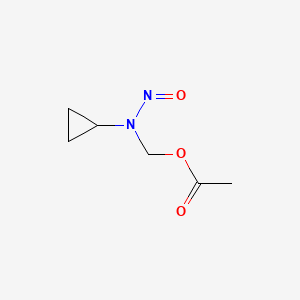
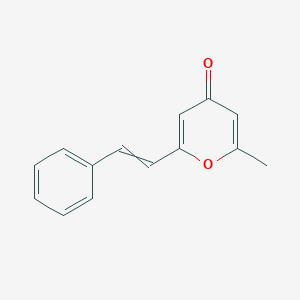
![3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14347030.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)
